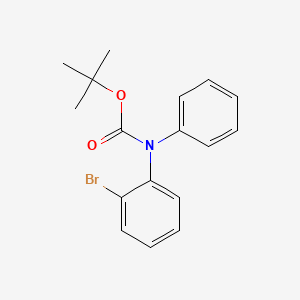N-Boc-2-bromo-N-phenylaniline
CAS No.:
Cat. No.: VC18059423
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18BrNO2 |
|---|---|
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | tert-butyl N-(2-bromophenyl)-N-phenylcarbamate |
| Standard InChI | InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)18/h4-12H,1-3H3 |
| Standard InChI Key | NGOMAGQXFBFDGT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
N-Boc-2-bromo-N-phenylaniline (systematic name: (R)-3-(2-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid) belongs to the class of Boc-protected amino acid derivatives. Its molecular formula is C₁₄H₁₈BrNO₄, with a molar mass of 344.2 g/mol . The compound exhibits one defined stereocenter at the α-carbon, conferring chirality critical for its interactions in enzymatic systems . The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic deactivation, influencing its reactivity in electrophilic substitution reactions .
Table 1: Key Molecular Descriptors
Synthesis and Purification Strategies
Boc Protection of 2-Bromo-D-Phenylalanine
The synthesis typically begins with 2-bromo-D-phenylalanine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, yielding the Boc-protected intermediate with >95% enantiomeric excess . Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0–5°C to minimize racemization .
Crystallization and Characterization
Purification is achieved through recrystallization from ethyl acetate/hexane mixtures, producing white crystalline solids with melting points of 138.4°C (R-enantiomer) and 142.1°C (S-enantiomer) . Differential scanning calorimetry (DSC) confirms the absence of polymorphic transitions below 130°C, ensuring thermal stability during storage .
Physicochemical Properties
Thermal Stability and Solubility
The compound demonstrates moderate solubility in polar aprotic solvents (e.g., 12.7 mg/mL in DMSO at 25°C) but limited solubility in water (<0.1 mg/mL) . Its decomposition temperature exceeds 200°C, making it suitable for high-temperature reactions. The predicted boiling point of 471.3±40.0°C aligns with computational models using COSMO-RS theory .
Table 2: Thermal and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point (R) | 138.4°C | DSC |
| Melting Point (S) | 142.1°C | DSC |
| Boiling Point | 471.3±40.0°C | Predicted |
| Water Solubility | <0.1 mg/mL | Shake-flask |
| LogP (Octanol-Water) | 2.89 | HPLC |
Applications in Organic Synthesis
Peptide Coupling and Chiral Auxiliaries
| Supplier | Purity | Quantity | Price |
|---|---|---|---|
| Alfa Aesar | 95% | 1g | $130.00 |
| TRC | 98% | 250mg | $70.00 |
| Alfa Aesar | 95% | 5g | $495.60 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume